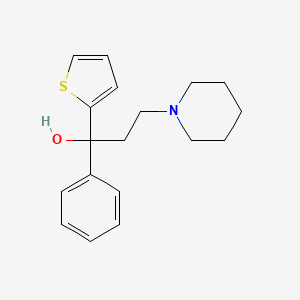
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a phenyl group, a piperidine ring, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the core structure: A Grignard reaction between a phenylmagnesium bromide and a suitable thiophene derivative.
Introduction of the piperidine ring: Nucleophilic substitution reaction where the piperidine ring is introduced to the core structure.
Final functionalization: Hydroxylation to introduce the alcohol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the alcohol group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl or thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3.
Reduction: LiAlH4, NaBH4.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Deoxygenated compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: As a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(piperidin-1-yl)propan-1-ol: Lacks the thiophene ring.
1-Phenyl-3-(thiophen-2-yl)propan-1-ol: Lacks the piperidine ring.
3-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol: Lacks the phenyl group.
Uniqueness
1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is unique due to the combination of the phenyl, piperidine, and thiophene rings, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1227-98-1 |
|---|---|
分子式 |
C18H23NOS |
分子量 |
301.4 g/mol |
IUPAC名 |
1-phenyl-3-piperidin-1-yl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C18H23NOS/c20-18(17-10-7-15-21-17,16-8-3-1-4-9-16)11-14-19-12-5-2-6-13-19/h1,3-4,7-10,15,20H,2,5-6,11-14H2 |
InChIキー |
CPYHRIWPMHAXKI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


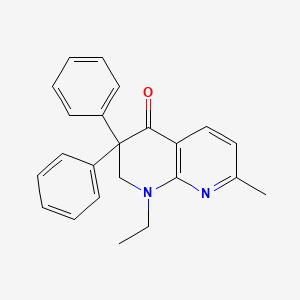
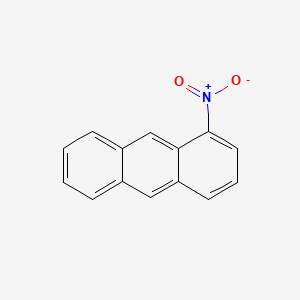
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
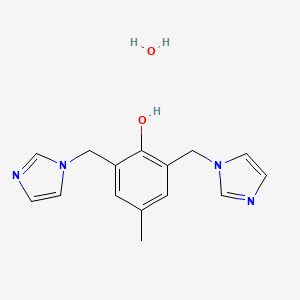
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
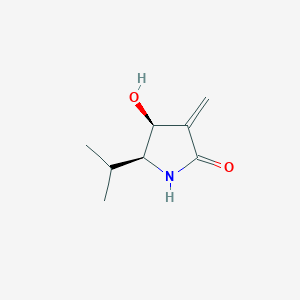
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
